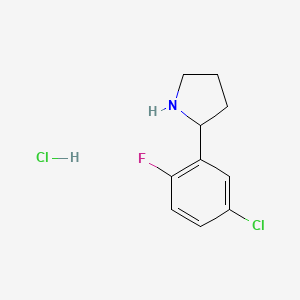

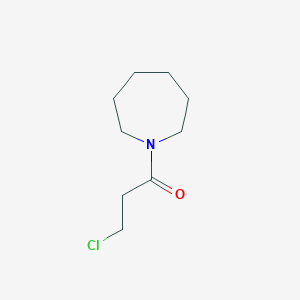

![molecular formula C9H8N2O2 B2991122 [3-(1,2,4-恶二唑-3-基)苯基]甲醇 CAS No. 2279124-25-1](/img/structure/B2991122.png)

[3-(1,2,4-恶二唑-3-基)苯基]甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“[3-(1,2,4-Oxadiazol-3-yl)phenyl]methanol” is a compound that belongs to the class of 1,2,4-oxadiazoles . These compounds are composed of a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . The empirical formula of a similar compound is reported as C8H6N2O2 .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives involves various methods. For instance, a series of compounds were designed using fragment-based drug design (FBDD) efforts and synthesized . The synthesized compounds underwent thorough characterization using 1H NMR, 13C NMR, HRMS, and mass spectrum analyses . Another method involved the substitution of bromine-containing 1,3,4-oxadiazoles to introduce the bis(carboxymethyl)amino group .Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . The presence of these heteroatoms makes nitrogen a stronger hydrogen bond acceptor than oxygen .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazole derivatives are diverse. For instance, a series of compounds were meticulously designed and synthesized . The synthesized compounds underwent thorough characterization using 1H NMR, 13C NMR, HRMS, and mass spectrum analyses .科学研究应用

新的合成路线和化学反应性

Bohle 和 Perepichka(2009 年)的一项研究详细阐述了合成 3-氧代-4-氨基-1,2,3-恶二唑衍生物的新合成路线,展示了化学反应性和生成具有 [3-(1,2,4-恶二唑-3-基)苯基]甲醇结构基序的新化合物的潜力。这项研究重点介绍了这些新的 1,2,3-恶二唑衍生物的分离、纯化和反应性条件,证明了它们的酸/碱稳定性和支持其结构和互变异构的理论计算 (Bohle 和 Perepichka,2009 年)。

抗菌性能

Kakanejadifard 等人(2013 年)用 3,4-二氨基-1,2,5-恶二唑合成了席夫碱化合物,并研究了它们的结构表征和抗菌性能。这项研究展示了 [3-(1,2,4-恶二唑-3-基)苯基]甲醇衍生物的潜在生物医学应用,特别是它们对金黄色葡萄球菌和蜡样芽孢杆菌的活性抗菌活性,表明了开发新型抗菌剂的希望途径 (Kakanejadifard 等人,2013 年)。

化学合成和能源技术

Sarki 等人(2021 年)报告了将甲醇用作 C1 合子和 H2 源,用于选择性 N-甲基化胺,说明了甲醇基反应在有机合成中的多功能性,以及对 [3-(1,2,4-恶二唑-3-基)苯基]甲醇化学的潜在影响。这突出了该方法的效率及其在合成药物剂中的应用,强调了此类化合物的合成和应用意义 (Sarki 等人,2021 年)。

材料科学和液晶材料

Wolarz 等人(2007 年)探索了 1,3,4-恶二唑在液晶材料中的取向特性,确定了它们的电子吸收和荧光光谱。对 [3-(1,2,4-恶二唑-3-基)苯基]甲醇衍生物的光电性质的这项研究强调了它们在 OLED 和液晶显示器中的潜在应用,展示了有机化学和材料科学的交叉 (Wolarz 等人,2007 年)。

超分子化学

Sharma 等人(2019 年)的研究深入研究了 1,2,4-恶二唑衍生物的晶体堆积,考察了非共价相互作用在其超分子结构中的作用。这项研究提供了与 [3-(1,2,4-恶二唑-3-基)苯基]甲醇化学相关的结构和电子方面的见解,强调了这些相互作用在开发新材料和分子器件中的重要性 (Sharma 等人,2019 年)。

未来方向

作用机制

Target of Action

Compounds with the 1,2,4-oxadiazole moiety have been reported to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds are known to interact with various enzymes and proteins that contribute to cell proliferation .

Mode of Action

For instance, some oxadiazole derivatives have been found to inhibit enzymes like thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase . The interaction of these compounds with their targets often results in changes in cellular processes, leading to their biological effects.

Biochemical Pathways

It is known that 1,2,4-oxadiazole derivatives can affect several biochemical pathways due to their interaction with various enzymes and proteins . The downstream effects of these interactions can include changes in cell proliferation, apoptosis, and other cellular processes.

Result of Action

Compounds with the 1,2,4-oxadiazole moiety have been reported to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular processes.

生化分析

Biochemical Properties

They possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen . This property could potentially influence their interactions with other biomolecules.

Cellular Effects

The cellular effects of [3-(1,2,4-Oxadiazol-3-yl)phenyl]methanol are currently unknown. Other 1,2,4-oxadiazole derivatives have shown significant cellular effects. For instance, some 1,2,4-oxadiazole derivatives have shown potent cytotoxicity against various human cancer cell lines . They have also demonstrated significant inhibitory effects against the epidermal growth factor receptor (EGFR) enzyme, which plays a critical role in governing the cell cycle .

Molecular Mechanism

The exact molecular mechanism of action of [3-(1,2,4-Oxadiazol-3-yl)phenyl]methanol is not known. Other 1,2,4-oxadiazole derivatives have been found to exert their effects at the molecular level through various mechanisms. For example, some 1,2,4-oxadiazole derivatives have shown robust inhibitory effects against the EGFR wild-type enzyme . This suggests that [3-(1,2,4-Oxadiazol-3-yl)phenyl]methanol might also interact with certain enzymes or receptors at the molecular level.

属性

IUPAC Name |

[3-(1,2,4-oxadiazol-3-yl)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-5-7-2-1-3-8(4-7)9-10-6-13-11-9/h1-4,6,12H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMHTXPUCNPOZSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NOC=N2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzaldehyde](/img/structure/B2991044.png)

![Trans-5-Benzyl 1-Tert-Butyl 3-Oxotetrahydro-2H-Spiro[Piperidine-4,1-Pyrrolo[3,4-C]Pyrrole]-1,5(3H)-Dicarboxylate](/img/structure/B2991045.png)

![N-[2-(2,4-Dichlorophenoxy)pyridin-3-yl]prop-2-enamide](/img/structure/B2991050.png)

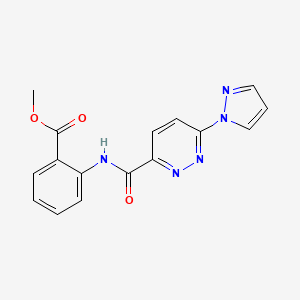

![tert-butyl 4-{4-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2991054.png)

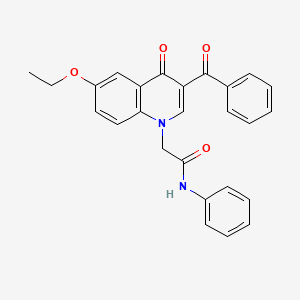

![2-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-3H-benzo[f]chromen-3-one](/img/structure/B2991056.png)

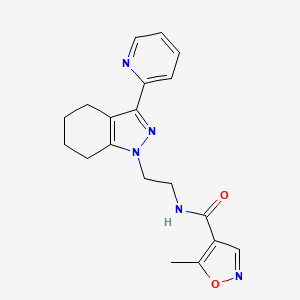

![8-[(dibenzylamino)methyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2991058.png)

![1-Isopropyl-6,6-dimethoxy-2-azaspiro[3.3]heptane](/img/structure/B2991060.png)